molecular formula C20H22N2O4 B2640791 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol CAS No. 1187875-31-5

2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol

Cat. No.: B2640791
CAS No.: 1187875-31-5
M. Wt: 354.406
InChI Key: AKKCOJZURSFTIW-UHFFFAOYSA-N
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Description

2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol is a complex organic compound that features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group, a methyl group, and an ethoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone precursor. The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the ethoxyphenol group is typically added through etherification reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic and methoxy groups can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols and amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitutions, while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and amines.

Scientific Research Applications

2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and biological activity.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar aromatic substitutions but has a different core structure.

Uniqueness

2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol is unique due to its specific combination of functional groups and the pyrazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-5-26-14-7-8-15(16(23)11-14)20-19(12(2)21-22-20)13-6-9-17(24-3)18(10-13)25-4/h6-11,23H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKCOJZURSFTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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